4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide

Pharmacokinetics Metabolite exposure Sulfonamide metabolism

4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 72460-27-6) is a sulfonamide derivative whose core structure is the 3-methyl analog of the classic antibiotic sulfapyridine. It functions as the primary amine metabolite of methylsulfasalazine (methyl-SASP), a prodrug investigated clinically as a potentially safer alternative to sulfasalazine.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32 g/mol
CAS No. 72460-27-6
Cat. No. B1598244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide
CAS72460-27-6
Molecular FormulaC12H13N3O2S
Molecular Weight263.32 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H13N3O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,13H2,1H3,(H,14,15)
InChIKeyIQKINOXKIITJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 72460-27-6): Core Identity and Pharmacological Context for Procurement Decision-Makers


4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 72460-27-6) is a sulfonamide derivative whose core structure is the 3-methyl analog of the classic antibiotic sulfapyridine. It functions as the primary amine metabolite of methylsulfasalazine (methyl-SASP), a prodrug investigated clinically as a potentially safer alternative to sulfasalazine [1]. This compound serves as a critical reference standard for impurity profiling of methylsulfasalazine drug substance and as a probe molecule for studying the impact of pyridine-ring methylation on sulfonamide pharmacokinetics, metabolism, and safety [2].

Why 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Cannot Be Replaced by Generic Sulfapyridine: The Methyl-Group Pharmacokinetic Divide


Attempts to substitute 4-amino-N-(3-methylpyridin-2-yl)benzenesulfonamide with the simpler, commercially abundant sulfapyridine are scientifically unsound. Clinical pharmacokinetic data from head-to-head trials demonstrate that the 3-methyl substituent on the pyridine ring profoundly alters the compound's systemic exposure, metabolic clearance, and clinical safety profile [1][2]. Quantitative evidence below shows the methylated amine metabolite achieves plasma concentrations that are only 1/10 to 1/13 those of sulfapyridine, a difference that directly impacts both therapeutic effect and side-effect burden. This is not a case of minor structural tweaking; the methyl group introduces a metabolic barrier that fundamentally changes the molecule's behavior in vivo, making it a distinct chemical entity for research and reference-standard applications.

Quantitative Differentiation Evidence for 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide: Head-to-Head Pharmacokinetic and Clinical Comparisons


Metabolite Plasma Exposure: Methyl-Sulfapyridine Achieves 1/10 to 1/13 the Systemic Concentration of Sulfapyridine

In a randomized double-blind trial comparing methyl-SASP (125 mg x 3 daily) to SASP (1 g x 3 daily) in patients with active ulcerative colitis, the plasma concentration of the target compound's metabolite, methyl-sulphapyridine, was on average only 1/13 of that of sulphapyridine derived from SASP [1]. A second 6-month relapse-prevention trial confirmed a similar ratio of 1/10 [2]. These differences were statistically significant. In contrast, the prodrug methyl-SASP itself achieved plasma levels twice as high as SASP [1][2].

Pharmacokinetics Metabolite exposure Sulfonamide metabolism

Clinical Side-Effect Rate: Methyl-SASP Demonstrates Significantly Fewer Adverse Effects Than SASP

In the same head-to-head trial in active ulcerative colitis, the rate of side effects was significantly lower in the methyl-SASP group compared to the SASP group [1]. The lower systemic exposure to the amine metabolite (methyl-sulphapyridine, 1/13 of sulphapyridine) is the proposed mechanism, as sulphapyridine is known to be responsible for many of the dose-limiting adverse effects of sulfasalazine, including nausea, headache, and hypersensitivity.

Drug safety Tolerability Clinical trial

Relapse-Prevention Efficacy: Methyl-SASP Shows Inferior Long-Term Prophylaxis Versus SASP

A separate 6-month double-blind trial evaluated the relapse-preventing effect of methyl-SASP vs SASP in 33 ulcerative colitis patients in remission. The relapse rate after 6 months was 0.69 (69%) in the methyl-SASP group versus 0.14 (14%) in the SASP group, a highly significant difference [1]. This indicates that the methylated analog, despite its improved safety profile, lacks the sustained disease-modifying effect of the parent compound, likely due to insufficient systemic or local concentrations of the active amine metabolite.

Relapse prevention Ulcerative colitis Efficacy

Structural Basis for Altered Metabolism: 3-Methyl Group Introduces Steric Hindrance to N-Acetylation and Clearance Pathways

Quantitative structure-pharmacokinetic relationship (QSPR) studies on a series of substituted 2-sulfapyridines have shown that the molecular connectivity (Chi) indices, which capture steric and topological features, correlate strongly with first-order elimination rate constant (r=0.86) and total body clearance (r=0.89) [1]. The 3-methyl substitution on the pyridine ring increases the first-order Chi index, which is associated with reduced clearance and lower elimination rate. This steric effect is consistent with the observed 1/10 to 1/13 lower plasma levels of methyl-sulphapyridine relative to sulphapyridine in patients, as the methyl group likely impedes metabolic N-acetylation and/or renal elimination.

Metabolic stability QSAR Structure-pharmacokinetic relationship

Procurement-Grade Purity and Storage Stability: Available at 95%+ Chromatographic Purity with Defined Long-Term Storage Conditions

The target compound is commercially available from multiple specialty chemical suppliers at purities of 95% to 97% (HPLC), with recommended long-term storage at 2–8°C in sealed, dry conditions . This purity level is suitable for use as an analytical reference standard for impurity profiling of methylsulfasalazine drug substance and for structure-activity relationship studies. By contrast, the comparator metabolite sulfapyridine is typically available only as a pharmaceutical-grade material or as an expensive certified reference standard, limiting its accessibility for high-throughput or budget-constrained research programs.

Chemical procurement Reference standard Purity specification

Optimal Deployment Scenarios for 4-Amino-N-(3-methylpyridin-2-yl)benzenesulfonamide Based on Differentiated Evidence


Probe Molecule for Structure-Pharmacokinetic Relationship Studies of Sulfonamide Metabolism

Owing to the 10–13× lower systemic exposure of its amine metabolite compared to sulfapyridine [1][2], this compound is an ideal probe for dissecting how pyridine-ring substitution patterns govern sulfonamide clearance, N-acetylation, and renal elimination. Researchers can use it alongside sulfapyridine as a matched-pair comparator in in vitro hepatocyte assays or in vivo rodent PK studies to quantify the contribution of steric hindrance to metabolic stability.

Reference Standard for Impurity Profiling of Methylsulfasalazine Drug Substance

As the primary amine metabolite of methylsulfasalazine, this compound (available at 95–97% purity) serves as a critical reference marker for HPLC impurity analysis during the synthesis and quality control of methylsulfasalazine . Its use as a characterized impurity standard supports compliance with ICH Q3A/Q3B guidelines for drug substance and drug product impurity testing.

Starting Material for Synthesis of Sulfasalazine Analogs with Tailored Safety Profiles

The demonstrated reduction in side-effect incidence with methyl-SASP versus SASP [1] validates the strategy of pyridine-ring methylation to decouple therapeutic efficacy from toxicity. This compound is therefore the key synthetic intermediate for generating novel azo-linked prodrugs where the amine metabolite's exposure can be predictably controlled, opening avenues for safer inflammatory bowel disease treatments.

Negative Control in Pharmacological Studies of Sulfapyridine-Mediated Effects

Because methyl-sulfapyridine achieves only ~8–10% of sulfapyridine's plasma concentration and showed a 4.9-fold higher relapse rate in the prophylactic setting [2], it can serve as a low-exposure control or comparator arm in mechanistic studies investigating the contribution of the amine metabolite to sulfasalazine's therapeutic and adverse effects, helping to delineate metabolite-specific from prodrug-specific activities.

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